molecular formula C13H14O2 B1600244 2-(Dimethoxymethyl)naphthalene CAS No. 77196-31-7

2-(Dimethoxymethyl)naphthalene

Cat. No. B1600244
CAS RN: 77196-31-7
M. Wt: 202.25 g/mol
InChI Key: DUWXVMIEMVFNGD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(Dimethoxymethyl)naphthalene consists of a naphthalene ring fused with two methoxy (CH₃O) groups. The methoxy groups are attached to a single carbon atom in the naphthalene ring. The compound’s 3D structure can be visualized using tools like ChemSpider .


Physical And Chemical Properties Analysis

  • Density : The predicted density of the compound is approximately 1.085 g/cm³ .
  • Boiling Point : The boiling point is around 133-134°C at a pressure of 9 Torr .

Safety And Hazards

As with any chemical compound, precautions should be taken when handling 2-(Dimethoxymethyl)naphthalene . Safety measures include proper ventilation, protective equipment, and adherence to handling guidelines. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2-(dimethoxymethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-14-13(15-2)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWXVMIEMVFNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC2=CC=CC=C2C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466128
Record name 2-(dimethoxymethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethoxymethyl)naphthalene

CAS RN

77196-31-7
Record name 2-(dimethoxymethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
A Borbás, ZB Szabó, M Csávás… - … of Reagents for Organic …, 2001 - Wiley Online Library
[ 77196‐31‐7 ] C 13 H 14 O 2 (MW 202.25) InChI = 1S/C13H14O2/c1‐14‐13(15‐2)12‐8‐7‐10‐5‐3‐4‐6‐11(10)9‐12/h3‐9,13H,1‐2H3 InChIKey = DUWXVMIEMVFNGD‐UHFFFAOYSA…
Number of citations: 0 onlinelibrary.wiley.com
AM Rabon, JG Doremus, MC Young - Tetrahedron, 2021 - Elsevier
Metal-organic frameworks (MOFs) show promise for catalysis applications due to their porosity, high internal surface area, and structural adaptability. Typical acetalization reactions of …
Number of citations: 7 www.sciencedirect.com
JG Smith, PW Dibble, RE Sandborn - The Journal of Organic …, 1986 - ACS Publications
Naphtho [1, 2-c] furan. Initial attempts to prepare 2-(hydroxymethyl)-1-naphthaldehyde, the open chain tautomer of 4, involved metalation of the acetal l-(di-methoxymethyl) naphthaiene …
Number of citations: 127 pubs.acs.org
Y Liu, X Xu, Q Gao, S Yan, Y Li, N Ding - Bioorganic & Medicinal Chemistry …, 2017 - Elsevier
A versatile strategy for the synthesis of 6″-functionalized α-GalCers by using NAP ether group for permanent hydroxyl protection was developed, which provide the flexibility necessary …
Number of citations: 13 www.sciencedirect.com
T Kurtán, A Borbás, ZB Szabó, A Lipták… - Chirality: The …, 2004 - Wiley Online Library
The CD spectra are reported for a series of 1, 3-dioxane-type 4, 6-O-(2V-naphthyl) methylene acetals of carbohydrates with and without interacting aromatic protective groups on the C-1…
Number of citations: 2 onlinelibrary.wiley.com
JG Smith, DE Fogg, IJ Munday… - The Journal of …, 1988 - ACS Publications
H Ph H Ph 19 18 exo i6 55 although many substituted derivatives of 4 have been generated and trappedin situ. 2'***** 89** The preparation of the homologous INF derivatives 5, 6, and …
Number of citations: 35 pubs.acs.org
G Kerti, T Kurtán, A Borbás, ZB Szabó, A Lipták… - Tetrahedron, 2008 - Elsevier
1,3-Dioxolane- and dioxane-type (1- and 2-naphthyl)ethylidene ketals of p-methoxyphenyl α-l-rhamnopyranoside and β-d-glucopyranoside were prepared and their stereochemistry …
Number of citations: 29 www.sciencedirect.com
DL Comins, JD Brown - The Journal of organic chemistry, 1984 - ACS Publications
The addition of aromatic aldehydes to certain lithium dialkylamides in benzene or tetrahydrofuran gave «-amino alkoxides which were ortho lithiated with excess n-butyllithium. …
Number of citations: 242 pubs.acs.org
JM Khurana, K Dawra, P Sharma - RSC advances, 2015 - pubs.rsc.org
An efficient and mild methodology for the reductive deprotection of 1,3-dioxolanes, acetals and ketals to the corresponding aldehydes/ketones and also deprotection with concomitant …
Number of citations: 9 pubs.rsc.org
T Minami, S Shikita, S So, M Nakayama… - The Journal of …, 1988 - ACS Publications
(Cycloalkylidenemethyl)triphenylphosphonium salts as versatile intermediate reagents Page 1 J. Org. Chem. 53, 2937-2942 2937 114301-06-3; di-M-chlorobis[(l,2,3-?;)-2-ferf-butyl-2-…
Number of citations: 15 pubs.acs.org

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